
molecular structure of 2,7-Dibromophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,7-Dibromophenanthrene

Cat. No.: B122447 Get Quote

An In-depth Technical Guide on the Molecular Structure of 2,7-Dibromophenanthrene

This technical guide provides a comprehensive overview of the molecular structure of 2,7-
Dibromophenanthrene, tailored for researchers, scientists, and drug development professionals. The

document details its chemical and physical properties, a proposed synthetic route, and predicted

structural and spectroscopic data.

Molecular Identity and Properties
2,7-Dibromophenanthrene is a halogenated derivative of the polycyclic aromatic hydrocarbon,

phenanthrene. The introduction of two bromine atoms onto the phenanthrene backbone significantly

influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of 2,7-Dibromophenanthrene

Property Value Source

IUPAC Name 2,7-dibromophenanthrene PubChem

CAS Number 62325-30-8 Santa Cruz Biotechnology[1]

Chemical Formula C₁₄H₈Br₂ PubChem[2]

Molecular Weight 336.02 g/mol PubChem[2]

Canonical SMILES
C1=CC2=C(C=CC3=C2C=CC(=C

3)Br)C=C1Br
PubChem[2]

InChI Key
NGDWMVTZPZDKPM-

UHFFFAOYSA-N
PubChem[2]
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digraph "2_7_Dibromophenanthrene_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];

node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
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Caption: Molecular structure of 2,7-Dibromophenanthrene.
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Synthesis
An established experimental protocol for the direct synthesis of 2,7-Dibromophenanthrene is not

readily available in the literature. However, a plausible synthetic route can be adapted from the

synthesis of 2,7-dibromo-9,10-phenanthrenequinone. The proposed synthesis involves two main steps:

the bromination of phenanthrene to yield the dibrominated quinone, followed by a reduction to remove

the carbonyl groups.

Proposed Synthesis of 2,7-Dibromophenanthrene

Phenanthrene Bromination
(NBS, H₂SO₄)

2,7-Dibromo-9,10-
phenanthrenequinone

Reduction
(e.g., Wolff-Kishner or Clemmensen) 2,7-Dibromophenanthrene

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2,7-Dibromophenanthrene.

Experimental Protocol (Adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone):

Bromination: To a solution of phenanthrene in concentrated sulfuric acid, N-bromosuccinimide (NBS)

is added portion-wise at room temperature. The reaction mixture is stirred for several hours to

facilitate the dibromination at the 2 and 7 positions. The reaction is then quenched by pouring it into

ice water, and the crude 2,7-dibromo-9,10-phenanthrenequinone is collected by filtration.

Reduction: The obtained 2,7-dibromo-9,10-phenanthrenequinone is then subjected to a reduction

reaction to remove the two carbonyl groups. A standard method such as the Wolff-Kishner reduction

(using hydrazine hydrate and a strong base) or the Clemmensen reduction (using zinc amalgam and

hydrochloric acid) can be employed.

Purification: The final product, 2,7-Dibromophenanthrene, is then purified using column

chromatography or recrystallization to yield the pure compound.

Structural Analysis (Predicted)
Direct experimental crystallographic data for 2,7-Dibromophenanthrene is not currently available.

However, based on the known crystal structure of the isomeric 4,5-dibromophenanthrene, it is
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anticipated that the bromine atoms at the 2 and 7 positions will induce some steric strain, although

likely less pronounced than in the 4,5-isomer. The phenanthrene core is expected to be largely planar.

Table 2: Predicted Bond Lengths and Angles for 2,7-Dibromophenanthrene

Bond/Angle Predicted Value

C-C (aromatic) ~ 1.39 - 1.42 Å

C-H ~ 1.09 Å

C-Br ~ 1.90 Å

C-C-C (in ring) ~ 120°

C-C-H ~ 120°

C-C-Br ~ 120°

Note: These are theoretical values based on

standard bond lengths and angles in aromatic

systems and related brominated compounds.

Spectroscopic Analysis (Predicted)
Experimental spectroscopic data for 2,7-Dibromophenanthrene is not readily available. The following

are predicted spectroscopic characteristics based on the analysis of phenanthrene and other

substituted derivatives.

NMR Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,7-Dibromophenanthrene (in CDCl₃)
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Atom
Predicted ¹H Chemical Shift
(ppm)

Predicted ¹³C Chemical Shift
(ppm)

H-1, H-8 7.6 - 7.8 -

H-3, H-6 7.8 - 8.0 -

H-4, H-5 7.5 - 7.7 -

H-9, H-10 8.5 - 8.7 -

C-1, C-8 - 127 - 129

C-2, C-7 - 121 - 123 (C-Br)

C-3, C-6 - 129 - 131

C-4, C-5 - 126 - 128

C-4a, C-4b - 130 - 132

C-8a, C-10a - 131 - 133

C-9, C-10 - 123 - 125

Note: Predicted shifts are based

on the known spectrum of

phenanthrene and the expected

deshielding effects of the bromine

atoms.

FTIR Spectroscopy
Table 4: Predicted Key Infrared Absorption Bands for 2,7-Dibromophenanthrene

Wavenumber (cm⁻¹) Vibration Mode Intensity

3100 - 3000 Aromatic C-H stretch Medium-Weak

1600 - 1450 Aromatic C=C stretch Medium-Strong

1250 - 1000 In-plane C-H bend Medium

900 - 675 Out-of-plane C-H bend Strong

600 - 500 C-Br stretch Medium-Strong
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Experimental Characterization Protocols
The following are generalized protocols for the spectroscopic characterization of synthesized 2,7-
Dibromophenanthrene.

Spectroscopic Characterization Workflow

Purified 2,7-Dibromophenanthrene

Prepare NMR Sample
(dissolve in CDCl₃)

Prepare FTIR Sample
(KBr pellet or thin film)

Acquire ¹H and ¹³C NMR Spectra

Data Analysis and
Structure Confirmation

Acquire FTIR Spectrum

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2,7-Dibromophenanthrene.

NMR Spectroscopy Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of purified 2,7-Dibromophenanthrene in

about 0.6 mL of deuterated chloroform (CDCl₃).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or

500 MHz).

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline

correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent

peak or tetramethylsilane (TMS).

FTIR Spectroscopy Protocol:

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the

sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared

by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

Data Acquisition: Record the infrared spectrum using an FTIR spectrometer over the range of 4000-

400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and compare them with the predicted

values to confirm the presence of the expected functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Crystal structure of 4,5-di-bromo-phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Crystal structure of 4,5-dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [molecular structure of 2,7-Dibromophenanthrene]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122447#molecular-
structure-of-2-7-dibromophenanthrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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